molecular formula C21H15F2IN4O B10797921 5-[2-(3,4-Difluorophenyl)ethoxy]-3-(4-iodocuban-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine

5-[2-(3,4-Difluorophenyl)ethoxy]-3-(4-iodocuban-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B10797921
M. Wt: 504.3 g/mol
InChI Key: XDGWZNAHVCGVML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

OSM-S-375 is a compound that has garnered significant interest in the scientific community due to its unique chemical properties and potential applications. It is part of a series of compounds developed for specific research purposes, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-375 involves a multi-step process that typically starts with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route can vary, but it often involves the use of advanced organic synthesis techniques such as palladium-catalyzed coupling reactions, nucleophilic substitutions, and cyclization reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of OSM-S-375 would likely involve large-scale synthesis using automated equipment to ensure consistency and efficiency. This would include the use of high-throughput reactors, continuous flow systems, and rigorous quality control measures to monitor the purity and stability of the compound throughout the production process.

Chemical Reactions Analysis

Types of Reactions

OSM-S-375 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and osmium tetroxide are commonly used.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently employed.

    Substitution: Halogenated compounds and strong nucleophiles or electrophiles are often used.

Major Products

The major products formed from these reactions depend on the specific functional groups present in OSM-S-375 and the conditions under which the reactions are carried out. For example, oxidation reactions may yield diols or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

OSM-S-375 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.

    Biology: It is employed in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: OSM-S-375 is explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of OSM-S-375 involves its interaction with specific molecular targets within cells. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include signal transduction cascades, gene expression regulation, and metabolic processes. The exact mechanism can vary depending on the specific application and the biological context in which OSM-S-375 is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to OSM-S-375 include OSM-S-368, OSM-S-369, OSM-S-370, and OSM-S-371 . These compounds share a similar core structure but differ in the functional groups attached, which can lead to variations in their chemical properties and biological activities.

Uniqueness

What sets OSM-S-375 apart from its analogs is its unique combination of functional groups, which confer specific reactivity and biological activity. This makes it particularly valuable for certain research applications where these unique properties are advantageous.

Conclusion

OSM-S-375 is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and broad range of applications make it a valuable tool for researchers in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C21H15F2IN4O

Molecular Weight

504.3 g/mol

IUPAC Name

5-[2-(3,4-difluorophenyl)ethoxy]-3-(4-iodocuban-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C21H15F2IN4O/c22-9-2-1-8(5-10(9)23)3-4-29-12-7-25-6-11-26-27-19(28(11)12)20-13-16-14(20)18-15(20)17(13)21(16,18)24/h1-2,5-7,13-18H,3-4H2

InChI Key

XDGWZNAHVCGVML-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCOC2=CN=CC3=NN=C(N23)C45C6C7C4C8C5C6C78I)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.